3-(4-Fluorophenyl)-2-hydroxyacrylic acid
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Overview
Description
3-(4-Fluorophenyl)-2-hydroxyacrylic acid: is an organic compound that features a fluorinated phenyl group attached to a hydroxyacrylic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The physicochemical parameters of related compounds, such as pyrrolidine, have been studied . These studies can provide insights into the potential pharmacokinetic properties of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid.
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These factors can affect the reaction conditions, the stability of the reagents, and the overall success of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-hydroxyacrylic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-2-hydroxyacrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: 3-(4-Fluorophenyl)-2-oxoacrylic acid
Reduction: 3-(4-Fluorophenyl)-2-hydroxypropanoic acid
Substitution: 3-(4-Methoxyphenyl)-2-hydroxyacrylic acid
Scientific Research Applications
Chemistry: 3-(4-Fluorophenyl)-2-hydroxyacrylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated phenyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-2-hydroxyacrylic acid
- 3-(4-Bromophenyl)-2-hydroxyacrylic acid
- 3-(4-Methoxyphenyl)-2-hydroxyacrylic acid
Comparison: Compared to its analogs, 3-(4-Fluorophenyl)-2-hydroxyacrylic acid is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-hydroxyprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBWLKLZARZQOX-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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